アルギン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

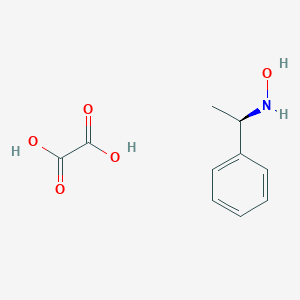

Sodium alginate is a naturally occurring polysaccharide derived from brown seaweed. It is a linear copolymer composed of D-mannuronic acid and L-guluronic acid residues. This compound is known for its biocompatibility, biodegradability, and ability to form gels, making it valuable in various industries, including food, pharmaceuticals, and biotechnology .

科学的研究の応用

Sodium alginate has a wide range of scientific research applications:

作用機序

Target of Action

Sodium alginate, also known as alginic acid sodium salt or natriumglucuronat, is a hydrophilic or anionic polysaccharide isolated from certain brown seaweed . It is present in the cell walls of brown algae where it forms a viscous gel when binding with water . The primary targets of sodium alginate are the gastrointestinal tract and the cells or enzymes that can be immobilized within its matrix .

Mode of Action

Sodium alginate interacts with its targets by forming a physical barrier. In the case of gastroesophageal reflux, sodium alginate inhibits the reflux by creating a physical barrier in the presence of gastric acid . This barrier prevents the backflow of stomach acid into the esophagus, thereby alleviating symptoms of heartburn and acid reflux . In the context of cell or enzyme immobilization, the alginate matrix can be liquefied by the addition of a chelating agent, making possible the recovery of developing colonies without affecting their continued growth .

Biochemical Pathways

Sodium alginate primarily affects the biochemical pathways related to gastroesophageal reflux and cell or enzyme immobilization. It forms a gel-like raft on top of the stomach contents, which acts as a physical barrier to prevent the reflux of gastric contents into the esophagus . In terms of cell or enzyme immobilization, sodium alginate provides a biocompatible matrix that allows for the encapsulation and immobilization of cells or enzymes . This has uses in bioproduction and bioremediation processes .

Pharmacokinetics

The pharmacokinetics of sodium alginate, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its chemical structure and physical properties. Sodium alginate is a gelling and nontoxic anionic polysaccharide . The carboxylic acid groups on the alginic acid chain render it insoluble in water. Converting alginic acid to its sodium form enables it to solubilize in water easily .

Result of Action

The molecular and cellular effects of sodium alginate’s action are primarily related to its ability to form a physical barrier and its role in cell or enzyme immobilization. In the gastrointestinal tract, the formation of a physical barrier can help alleviate symptoms of heartburn and acid reflux . In the context of cell or enzyme immobilization, sodium alginate allows for the encapsulation and immobilization of cells or enzymes, which can be beneficial in bioproduction and bioremediation processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium alginate. For instance, the alginate content of brown seaweed varies depending on environmental conditions such as salinity, temperature, wave-current, species, the season of harvesting, and the method of extraction used . Furthermore, sodium alginate dissolves more slowly and forms a thick solution in cold water . These factors can impact the yield and quality of sodium alginate, thereby influencing its action and efficacy.

生化学分析

Biochemical Properties

Sodium alginate interacts with divalent cations such as calcium, leading to gelation . This property makes it useful for cell encapsulation and immobilization . It is also used in the preparation of colloidal biodegradable structures such as gels, biofilms, beads, nanoparticles, and microcapsules .

Cellular Effects

Sodium alginate has been shown to have various effects on cells. For instance, it has been used as a matrix for three-dimensional tissue cultures . It is also used in cell transplantation for diabetes . Alginate-based hydrogels have been used as drug delivery vehicles in cancer treatment .

Molecular Mechanism

Sodium alginate exerts its effects at the molecular level through its ability to form gels in the presence of divalent cations . This property allows it to encapsulate cells and other biomolecules, influencing their behavior and interactions .

Temporal Effects in Laboratory Settings

Over time, Sodium alginate shows stability and degradation properties. Compared to Sodium alginate, alginic acid breaks down much more quickly . The degradation of Sodium alginate can occur in the presence of reducing substances at a neutral pH as well as when there are acids or bases present .

Dosage Effects in Animal Models

The effects of Sodium alginate have been studied in animal models. For instance, it has been shown to have antiviral properties, with its inhibitory effect on the rabies virus shown to be dose-dependent .

Metabolic Pathways

Sodium alginate is involved in several metabolic pathways. It is a significant component of the biofilms produced by the bacterium Pseudomonas aeruginosa . The biofilm and P. aeruginosa have a high resistance to antibiotics .

Transport and Distribution

Sodium alginate is transported and distributed within cells and tissues through its solubilization in water . Its distribution can be influenced by its interactions with other biomolecules, such as divalent cations .

Subcellular Localization

The subcellular localization of Sodium alginate is influenced by its physicochemical properties. As a hydrophilic molecule, it is likely to be found in the aqueous compartments of cells . Its ability to form gels in the presence of divalent cations may also influence its localization .

準備方法

Synthetic Routes and Reaction Conditions: Sodium alginate is typically extracted from brown seaweed through an alkaline extraction process. The seaweed is first chopped and mixed with a hot alkali solution, usually sodium carbonate. This process dissolves the alginate into sodium alginate, forming a thick slurry. The slurry is then filtered to remove insoluble residues, primarily cellulose .

Industrial Production Methods: In industrial settings, the extraction process is scaled up, and additional steps such as precipitation, washing, and drying are employed to purify the sodium alginate. The final product is available in various forms, including powder, granules, and filaments .

化学反応の分析

Types of Reactions: Sodium alginate undergoes several types of chemical reactions, including:

Ionic Cross-Linking: This is the most common reaction, where sodium alginate reacts with divalent cations like calcium ions to form a gel.

Oxidation and Reduction: Sodium alginate can be oxidized to form alginate derivatives with different properties.

Common Reagents and Conditions:

Calcium Chloride: Used for ionic cross-linking to form calcium alginate gels.

Sodium Periodate: Used for oxidation reactions to create alginate derivatives.

Major Products Formed:

Calcium Alginate: Formed through ionic cross-linking, used in biomedical applications.

Oxidized Alginate: Formed through oxidation, used in various industrial applications.

類似化合物との比較

Calcium Alginate: Formed from sodium alginate through ionic cross-linking with calcium ions.

Chitosan: Another biopolymer with similar biocompatibility and biodegradability.

Uniqueness of Sodium Alginate: Sodium alginate is unique due to its ability to form gels in the presence of divalent cations, its biocompatibility, and its versatility in various applications ranging from food technology to biomedical engineering .

特性

CAS番号 |

9005-38-3 |

|---|---|

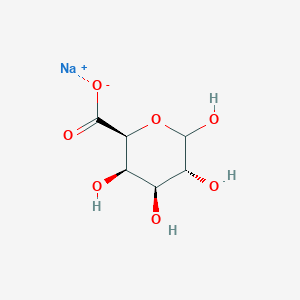

分子式 |

C6H9NaO7 |

分子量 |

216.12 g/mol |

IUPAC名 |

sodium;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2+,3+,4-,6?;/m0./s1 |

InChIキー |

MSXHSNHNTORCAW-KSSASCOMSA-M |

SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |

異性体SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.[Na+] |

正規SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |

Color/Form |

Cream-colored powder Filamentous or granular solid or powde |

物理的記述 |

Dry Powder Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline] |

溶解性 |

Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt Sol in water forming viscous, colloidal soln |

同義語 |

alginate Alginate, Barium Alginate, Calcium Alginate, Copper Alginate, Potassium Alginate, Sodium Alginate, Sodium Calcium Alginates alginic acid, barium salt alginic acid, calcium salt alginic acid, copper salt alginic acid, potassium salt alginic acid, sodium salt Alloid G barium alginate calcium alginate Calcium Alginate, Sodium calginat copper alginate Kalrostat Kalrostat 2 Kaltostat poly(mannuronic acid), sodium salt potassium alginate sodium alginate sodium calcium alginate Vocoloid Xantalgin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)